molecular formula C16H28N2O B2365207 N-(1-adamantylmethyl)-N'-butylurea CAS No. 194801-47-3

N-(1-adamantylmethyl)-N'-butylurea

Cat. No. B2365207
CAS RN: 194801-47-3
M. Wt: 264.413
InChI Key: YYQXPWGKDWXTLX-UHFFFAOYSA-N
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Description

Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . Various functional groups can be introduced onto the tertiary bridgehead carbons under suitable reaction conditions, leading to a family of adamantane derivatives .


Synthesis Analysis

Adamantane derivatives can be synthesized via step-growth and chain-growth polymerizations . For example, a polymer was produced by the Wurtz-type coupling polymerization of 3,3′-dibromo-1,1′-biadamantane using sodium metal in p-xylene . In addition, the addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes has been described .


Molecular Structure Analysis

The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces . The rigid cage moiety protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma .


Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Scientific Research Applications

Chemistry of Unsaturated Adamantane Derivatives

Adamantane derivatives, including N-(1-adamantylmethyl)-N’-butylurea, have been studied extensively in the field of chemistry . They are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Synthesis Methods

The synthesis of unsaturated adamantane derivatives, including N-(1-adamantylmethyl)-N’-butylurea, involves several methods . These derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis methods vary depending on the type of derivative being produced .

Antimicrobial Activity

Some N-(1-adamantyl)carbothioamide derivatives have shown potent antibacterial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans . It’s possible that N-(1-adamantylmethyl)-N’-butylurea may also exhibit similar antimicrobial properties, but further research would be needed to confirm this.

Hypoglycemic Activity

Certain N-(1-adamantyl)carbothioamide derivatives have demonstrated hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats . This suggests that N-(1-adamantylmethyl)-N’-butylurea could potentially be used in the treatment of diabetes, although more research is needed to explore this possibility.

Future Directions

The unique properties of adamantane and its derivatives have led to their use in a wide range of applications, from medicinal chemistry to materials science . Future research may focus on developing new adamantane-based structures and self-assembled supramolecular systems for various applications .

properties

IUPAC Name

1-(1-adamantylmethyl)-3-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-2-3-4-17-15(19)18-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,2-11H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQXPWGKDWXTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Adamantan-1-yl)methyl]-3-butylurea

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